Pentoxifylline

Structural Biology Pharmacology Drug Design

Pentoxifylline (PTX) is a tri-substituted dimethylxanthine featuring a unique 1-(5-oxohexyl) group that confers hemorheologic properties absent in theophylline or caffeine. As a broad-spectrum PDE inhibitor (PDE I/III/IV, IC50 ~100 µM) with moderate TNF-α suppression (IC50=106 µM vs. 419 µM for theophylline), PTX is an essential tool for inflammatory pathway dissection, PAD clinical trial benchmarking, and sustained-release formulation studies. Generic methylxanthine substitution is scientifically invalid due to critical pharmacodynamic divergence.

Molecular Formula C13H18N4O3
Molecular Weight 278.31 g/mol
CAS No. 6493-05-6
Cat. No. B538998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentoxifylline
CAS6493-05-6
SynonymsPentoxifylline, Dimethyloxohexylxanthine, EHT 0202, BL 191, Oxpentifylline, Pentoxifilina, Theobromine, Trental, Vazofirin, EHT0202, BL191, EHT-0202, BL-191;  Etazolate
Molecular FormulaC13H18N4O3
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
InChIInChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3
InChIKeyBYPFEZZEUUWMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder.
Solubility5.17e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pentoxifylline (CAS 6493-05-6): A Unique Methylxanthine Hemorheologic Agent for Peripheral Vascular Research


Pentoxifylline (PTX) is a synthetic tri-substituted dimethylxanthine derivative structurally related to theophylline and caffeine [1]. It is classified as a hemorheologic agent, primarily used to improve blood flow in peripheral vascular diseases like intermittent claudication by reducing blood viscosity [2]. Unlike other methylxanthines, PTX's primary action is on blood rheology rather than bronchodilation or CNS stimulation [3]. Its mechanism involves nonselective phosphodiesterase (PDE) inhibition, increasing erythrocyte flexibility, and reducing platelet aggregation .

Why Pentoxifylline Cannot Be Substituted with Generic Methylxanthines: Structural and Pharmacodynamic Differentiation


Generic substitution of methylxanthines (e.g., caffeine, theophylline) for Pentoxifylline is scientifically unsound due to critical differences in molecular structure and consequent pharmacodynamic profile [1]. Pentoxifylline possesses a unique 1-(5-oxohexyl) group, which confers distinct hemorheologic properties not shared by other xanthines [2]. Furthermore, its nonselective phosphodiesterase (PDE) inhibition profile and potency in suppressing TNF-α differ quantitatively from its analogs, leading to a divergent therapeutic index [3]. In clinical practice, these differences manifest as variable efficacy in improving walking distance in peripheral arterial disease and distinct adverse event profiles when compared to other vasoactive agents like cilostazol [4].

Quantitative Evidence Guide for Selecting Pentoxifylline: Head-to-Head and Class-Level Comparisons


Structural Distinction: The 5-Oxohexyl Group Differentiates Pentoxifylline from Other Methylxanthines

Pentoxifylline is structurally differentiated from theophylline, caffeine, and theobromine by the presence of a 1-(5-oxohexyl) group [1]. This chemical modification is responsible for shifting the pharmacological activity from primarily bronchodilation and CNS stimulation (as seen with theophylline and caffeine) to hemorheologic modulation [2]. While a direct comparison of this moiety's impact on specific target binding is not provided in the primary literature, this class-level inference is supported by the distinct clinical indication and functional assays [3].

Structural Biology Pharmacology Drug Design

PDE Inhibition Profile: Quantitative Potency and Selectivity of Pentoxifylline vs. Propentofylline and Xanthine Derivatives

In a comparative study of four related xanthines, Pentoxifylline (PTX) exhibited a distinct PDE isoform inhibitory profile. It inhibited calmodulin-stimulated PDE I more potently than basal activity, and showed modest, non-selective inhibition of PDE III and PDE IV (IC50 ~10^-4 M) [1]. In contrast, Propentofylline was a more potent and selective inhibitor of PDE IV (IC50 = 20 µM) [2]. This demonstrates that PTX has a relatively balanced, low-potency inhibitory effect across multiple PDEs, distinguishing it from more selective analogs [3].

Enzymology Phosphodiesterase Signal Transduction

TNF-alpha Suppression: Direct Comparison of Pentoxifylline Potency to Theophylline and Xanthine Analogs

A study directly compared the ability of Pentoxifylline and five other xanthine derivatives to suppress TNF-α production in human mononuclear cells. Pentoxifylline demonstrated intermediate potency with an IC50 of approximately 106 µM [1]. This was significantly more potent than theophylline, which had an IC50 of 419 µM, but less potent than the experimental compound A 80 2715 (IC50 = 41 µM) [2]. This places PTX's anti-inflammatory activity in a specific, quantifiable range relative to its class .

Immunology Inflammation Cytokine

Clinical Efficacy in Intermittent Claudication: Pentoxifylline vs. Cilostazol and Naftidrofuryl

A systematic review and network meta-analysis of randomized controlled trials quantified the efficacy of Pentoxifylline, Cilostazol, and Naftidrofuryl Oxalate for improving walking distance in peripheral arterial disease [1]. Naftidrofuryl was ranked most effective, followed by Cilostazol, and then Pentoxifylline [2]. The analysis showed that Pentoxifylline increased Maximum Walking Distance (MWD) by 11% (95% CI: -1% to 24%) relative to placebo, compared to a 25% increase for Cilostazol and a 60% increase for Naftidrofuryl [3]. Additionally, a large head-to-head trial found that Cilostazol 100mg twice daily was significantly more effective than Pentoxifylline 400mg three times daily, with the latter not significantly different from placebo in that trial [4].

Clinical Trial Vascular Medicine Peripheral Arterial Disease

Adverse Event Profile: Pentoxifylline Tolerability vs. Cilostazol and Nylidrin

The adverse event profile of Pentoxifylline has been directly compared to other vasoactive agents. In a 24-week comparative trial, patients on Cilostazol reported significantly higher rates of headache, diarrhea, and abnormal stools compared to those on Pentoxifylline [1]. In an older 8-week trial against the vasodilator Nylidrin, both treatments were well-tolerated, with six patients in the Pentoxifylline group and three in the Nylidrin group reporting subjective side effects [2]. This suggests that while Pentoxifylline has a manageable safety profile, its tolerability may differ from other agents in terms of specific side effect frequencies [3].

Safety Pharmacology Toxicology Clinical Trial

Pentoxifylline Application Scenarios: From Bench to Clinical Research


Benchmark Comparator in Peripheral Arterial Disease (PAD) Drug Development

Given its well-characterized but modest efficacy (11% increase in MWD vs. placebo) [1], Pentoxifylline serves as an ideal historical control or active comparator in clinical trials for novel PAD therapeutics. Its quantitative efficacy and safety profile (Section 3, Evidence 4 & 5) provides a validated benchmark against which the superior performance of new molecular entities can be measured and statistically powered.

In Vitro Studies of TNF-α Suppression and Inflammation

Researchers studying inflammatory pathways, particularly those involving TNF-α, can utilize Pentoxifylline as a moderate-potency xanthine control (IC50 = 106 µM) [2]. Its well-defined potency, especially in comparison to theophylline (IC50 = 419 µM) (Section 3, Evidence 3), allows for precise experimental design when examining the role of PDE inhibition in cytokine regulation or screening for more potent anti-inflammatory agents.

Investigations of Nonselective Phosphodiesterase (PDE) Inhibition

For cell signaling and enzymology research, Pentoxifylline is a tool compound for studying the effects of broad-spectrum, low-potency PDE inhibition. Its unique profile—preferentially inhibiting calmodulin-stimulated PDE I over basal activity and showing nonselective inhibition of PDE III/IV (IC50 ~100 µM) [3]—contrasts with selective inhibitors like Propentofylline (PDE IV IC50 = 20 µM) (Section 3, Evidence 2). This makes it valuable for dissecting pathways where simultaneous, moderate inhibition of multiple PDE isoforms is the desired experimental condition.

Sustained-Release Formulation and Pharmacokinetic Studies

Numerous patents and studies focus on Pentoxifylline sustained-release (SR) formulations [4]. These formulations are designed to maintain therapeutic plasma levels over 12-24 hours, improving patient compliance and potentially reducing side effects. This makes Pentoxifylline a valuable subject for pharmaceutical scientists investigating drug delivery technologies, particularly in the context of drugs with short half-lives or those requiring stable plasma concentrations for chronic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentoxifylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.